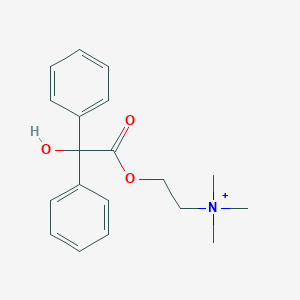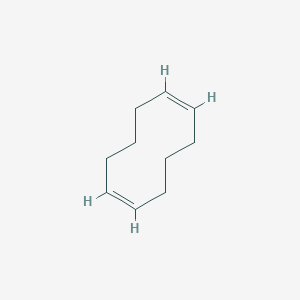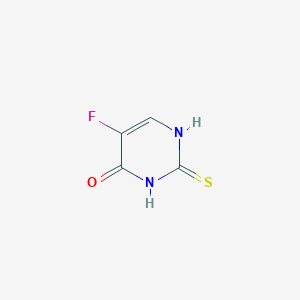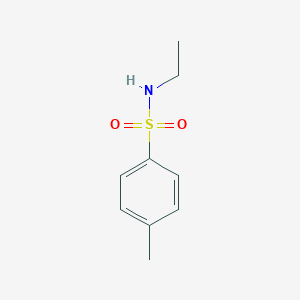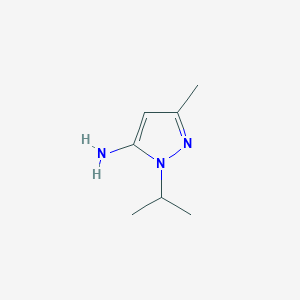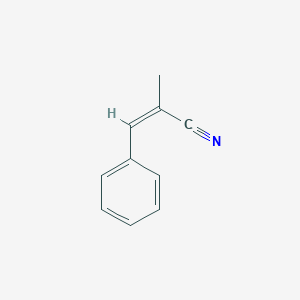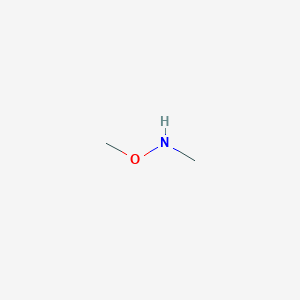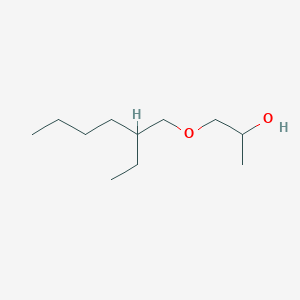
3,4-Xylenol, 6-tert-butyl-
Descripción general
Descripción
3,4-Xylenol, 6-tert-butyl- is a chemical compound with the molecular formula C12H18O . Its systematic names include 2-(1,1-Dimethylethyl)-4,5-dimethylphenol, 2-tert-Butyl-4,5-xylenol, and Phenol, 2-(1,1-dimethylethyl)-4,5-dimethyl- . It has a molecular weight of 178.27 g/mol .
Molecular Structure Analysis
The molecular structure of 3,4-Xylenol, 6-tert-butyl- consists of 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C12H18O/c1-8-6-10(12(3,4)5)11(13)7-9(8)2/h6-7,13H,1-5H3 . Physical And Chemical Properties Analysis
The molecular weight of 3,4-Xylenol, 6-tert-butyl- is 178.27 g/mol . It has a complexity of 169 and a topological polar surface area of 20.2 Ų .Aplicaciones Científicas De Investigación
Chemical Separation and Synthesis :
- 3,4-Xylenol, 6-tert-butyl- is used in the separation of p-cresol from its mixture with 2,6-xylenol using tert-butyl alcohol as an extraneous agent in a multistage process. This is beneficial for separating close-boiling components in chemical mixtures (Jadhav, Chivate, & Tavare, 1991).
- It is also involved in the synthesis of multi-alkali-metal tetraphenolates, which are used as catalysts for the ring-opening polymerization of lactide, leading to polymers with good molecular weight control and narrow molecular weight distributions (Zhang et al., 2012).
Polymerization and Material Science :
- The compound plays a role in the polymerization of n-Butyl Acrylates in different solvents. This process is critical for producing various polymeric materials with specific properties (Song et al., 2010).
- It is used in the production of poly(phenylenevinylene)-attached phenoxyl radicals, which have applications in creating materials with specific magnetic properties (Nishide et al., 1996).
Antioxidant and Stabilizer in Polyolefins :
- 3,4-Xylenol, 6-tert-butyl- is an oxidation product of antioxidants used in polyethylene production, influencing the discoloration of polyethylene films. This aspect is crucial in materials science, particularly in the stability and aesthetic aspects of plastics (Daun, Gilbert, & Giacin, 1974).
- The compound has been identified in the synthesis of novel antioxidants for polymers, playing a key role in enhancing the stability and longevity of plastic materials (Nedelčev et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 2-tert-butyl-4,5-dimethylphenol, also known as 2,4-Ditert butyl phenol (2,4-DTBP), is the oxidation process in various materials . It acts as an antioxidant, effectively suppressing oxidation and preventing material degradation and disintegration .
Mode of Action
2-tert-butyl-4,5-dimethylphenol interacts with its targets by neutralizing free radicals and reducing the production of reactive oxygen species . This interaction stabilizes various compounds and enhances the durability and endurance of materials such as plastics, rubber, and polymers .
Biochemical Pathways
The compound affects the biochemical pathway of oxidation. By suppressing oxidation, it prevents the degradation of materials and contributes to their stability
Pharmacokinetics
Its physical and chemical properties such as molecular weight (17827), density (0917 g/cm3), melting point (21-23 °C), and boiling point (248-249 °C) can provide some insights into its pharmacokinetics .
Result of Action
The primary result of the action of 2-tert-butyl-4,5-dimethylphenol is the prevention of material degradation and disintegration due to oxidation . It enhances the durability and endurance of various materials, making it valuable in industries that require stable compounds .
Action Environment
The action of 2-tert-butyl-4,5-dimethylphenol is influenced by environmental factors such as temperature and exposure to light. For instance, it is used as an ultraviolet stabilizer, suggesting that it performs optimally under certain light conditions . Furthermore, its effectiveness as an antioxidant might be enhanced in high-temperature environments, where oxidation reactions are more likely to occur .
Análisis Bioquímico
Biochemical Properties
2-tert-butyl-4,5-dimethylphenol has been found to have antifungal, antioxidant, and cancer-fighting properties . It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .
Cellular Effects
The inhibiting effect of the secondary phosphite antioxidant degradation product bis (2,4-di-tert-butylphenyl)phosphate (bDtBPP) on cell growth is well-known . It has been found to have cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml .
Temporal Effects in Laboratory Settings
Its antioxidant effects are well-known, suggesting that it may have long-term effects on cellular function by reducing oxidative stress .
Metabolic Pathways
As an antioxidant, it likely interacts with enzymes and cofactors involved in oxidative stress pathways .
Propiedades
IUPAC Name |
2-tert-butyl-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)11(13)7-9(8)2/h6-7,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGFDAKCWRGGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162733 | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445-23-4 | |
| Record name | 2-tert-Butyl-4,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-4,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How is 2-tert-butyl-4,5-dimethylphenol used in the synthesis of catalysts for ARCM?
A1: 2-tert-butyl-4,5-dimethylphenol is a key starting material for synthesizing sterically encumbered biphenols, which are crucial components of chiral ligands in molybdenum-based catalysts for ARCM []. The paper describes the synthesis of (±)-3,3'-di-tert-butyl-5,5',6,6'-tetra-methyl-1,1'-biphenyl-2,2'-diol {(+)-BiphenH2} through oxidative coupling of 2-tert-butyl-4,5-dimethylphenol using potassium dichromate in acetic acid []. This racemic biphenol is then resolved into its enantiomers, and the optically pure biphenolate ligands are subsequently used to synthesize chiral molybdenum imido alkylidene complexes [].
Q2: What are the structural advantages of incorporating 2-tert-butyl-4,5-dimethylphenol-derived ligands in ARCM catalysts?
A2: The bulky tert-butyl and methyl substituents on the 2-tert-butyl-4,5-dimethylphenol-derived biphenolate ligands introduce significant steric hindrance around the molybdenum center in the catalyst []. This steric control is crucial for achieving high enantioselectivity in ARCM reactions []. The bulky ligands create a chiral environment around the metal center, favoring the formation of one enantiomer of the product over the other [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




